molecular formula C9H17NO B1611444 1-Pentylpyrrolidin-2-one CAS No. 65032-11-3

1-Pentylpyrrolidin-2-one

Cat. No.: B1611444
CAS No.: 65032-11-3
M. Wt: 155.24 g/mol
InChI Key: NNFAFRAQHBRBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of the Pyrrolidin-2-one Scaffold in Heterocyclic Chemistry

The pyrrolidin-2-one, also known as γ-lactam, is a five-membered saturated heterocyclic ring containing a nitrogen atom and a carbonyl group. This scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.net The significance of the pyrrolidine (B122466) ring, the core of the pyrrolidin-2-one structure, is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals. nih.gov

The versatility of the pyrrolidin-2-one scaffold stems from several key features. Its sp3-hybridized carbon atoms allow for a three-dimensional exploration of chemical space, which is crucial for designing molecules that can effectively interact with the complex architectures of biological targets. nih.govresearchgate.net The non-planar nature of the ring, a phenomenon referred to as "pseudorotation," further contributes to its three-dimensional character. nih.govresearchgate.net Additionally, the nitrogen atom within the ring can act as a hydrogen bond acceptor, and the carbonyl group can also participate in hydrogen bonding, both of which are critical interactions in drug-receptor binding.

The pyrrolidin-2-one scaffold is not only a key component of synthetic drugs but is also found in a variety of natural products. tandfonline.com This natural precedent further validates its importance as a starting point for the design of new bioactive molecules. The pyrrolidin-2-one nucleus is considered a versatile lead compound for the design of potent therapeutic agents with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.net

Historical Development and Emerging Significance of N-Substituted Pyrrolidin-2-ones

The journey of pyrrolidin-2-ones in chemistry began with the discovery and study of its simplest member, 2-pyrrolidinone (B116388). However, the true potential of this scaffold was unlocked with the exploration of N-substituted derivatives. The nitrogen atom of the pyrrolidin-2-one ring provides a convenient handle for chemical modification, allowing for the introduction of a wide array of substituents. nih.gov This N-substitution has proven to be a powerful strategy for modulating the physicochemical properties and biological activities of these compounds. In fact, a staggering 92% of all FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov

The historical development of N-substituted pyrrolidin-2-ones has been closely intertwined with the evolution of synthetic organic chemistry. Early methods often involved the direct alkylation of 2-pyrrolidinone. Over time, more sophisticated and efficient synthetic methodologies have been developed, including multicomponent reactions and catalytic processes, which have greatly expanded the accessible chemical space of N-substituted pyrrolidin-2-ones. tandfonline.com The use of microwave-assisted organic synthesis (MAOS) has further accelerated the synthesis of these compounds, aligning with the principles of green chemistry. nih.gov

The emerging significance of N-substituted pyrrolidin-2-ones is evident in their diverse and expanding range of applications. For instance, N-phenyl pyrrolidin-2-ones have been investigated as potential protoporphyrinogen (B1215707) oxidase inhibitors for use as herbicides. researchgate.net Furthermore, the development of chiral N-substituted pyrrolidin-2-ones has opened up new avenues in asymmetric synthesis and the creation of enantiomerically pure pharmaceuticals. ingentaconnect.com

Overview of Research Trajectories for 1-Pentylpyrrolidin-2-one and its Analogues

Research into this compound and its analogues has followed a trajectory from fundamental synthesis and characterization to the exploration of their potential biological activities. The pentyl group at the N-1 position imparts a degree of lipophilicity to the molecule, which can influence its membrane permeability and interaction with biological targets.

One area of investigation has been the synthesis of this compound and related structures. For example, a thesis documented the synthesis of 1-(1-(phenylselanyl)pentyl)pyrrolidin-2-one, highlighting the ongoing efforts to create novel derivatives. hkbu.edu.hk

The exploration of analogues of this compound has also been a key research focus. For example, studies on substituted 2-iminopyrrolidines have shown that substitutions at various positions on the pyrrolidine ring can lead to potent and selective inhibitors of human inducible nitric oxide synthase (hiNOS). acs.org In one notable case, (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine was identified as a potent hiNOS inhibitor with significant selectivity over other NOS isoforms. acs.org

Furthermore, research into compounds with similar structural motifs provides insights into the potential applications of this compound. For instance, the synthesis of curcumin-inspired compounds, such as (3E,5E)-3,5-dibenzylidene-1-pentylpiperidin-4-one, which shares the N-pentyl substituent, has been explored for antihypertensive activity. nih.gov Although the core ring system is a piperidinone rather than a pyrrolidinone, this research highlights the interest in the N-pentyl moiety in the design of bioactive molecules.

The table below provides a summary of key research findings related to this compound and its analogues.

Compound NameResearch FocusKey Finding
1-(1-(phenylselanyl)pentyl)pyrrolidin-2-oneSynthesis of novel derivativesSuccessful synthesis of the target compound. hkbu.edu.hk
(+)-cis-4-methyl-5-pentylpyrrolidin-2-imineInhibition of nitric oxide synthasePotent and selective inhibitor of human inducible nitric oxide synthase (hiNOS). acs.org
(3E,5E)-3,5-dibenzylidene-1-pentylpiperidin-4-oneAntihypertensive activityInvestigated as a curcumin-inspired compound with potential cardiovascular benefits. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pentylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-3-4-7-10-8-5-6-9(10)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFAFRAQHBRBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475319
Record name 1-pentylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65032-11-3
Record name 1-pentylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Pentylpyrrolidin 2 One and Its Derivatives

Conventional Synthetic Pathways to the Pyrrolidin-2-one Core

The pyrrolidin-2-one ring, also known as a γ-lactam, is a fundamental heterocyclic structure present in many natural products and pharmaceutical compounds. Its synthesis is well-established, with lactamization and other ring-closing strategies being the most common approaches.

Lactamization Reactions in the Synthesis of Pyrrolidin-2-ones

Lactamization, the intramolecular cyclization of an amino acid or its derivative to form a cyclic amide, is a primary method for synthesizing pyrrolidin-2-ones. This process typically starts from a γ-aminobutyric acid (GABA) derivative. The reaction involves the formation of an amide bond between the terminal amine and the carboxylic acid group of a four-carbon chain.

Another widely used lactamization approach involves the reaction of γ-butyrolactone (GBL) with an amine. In this reaction, the amine performs a nucleophilic attack on the carbonyl carbon of the lactone, leading to the opening of the ring to form a γ-hydroxyamide intermediate. Subsequent dehydration at elevated temperatures (200-300°C) results in the cyclization to the corresponding N-substituted pyrrolidin-2-one. This method is particularly relevant for the synthesis of 1-pentylpyrrolidin-2-one, where pentylamine can be used as the amine source.

Ring-Closing Strategies for Five-Membered Nitrogen Heterocycles

Beyond classical lactamization, various ring-closing strategies have been developed to construct the pyrrolidin-2-one core. These methods often offer greater control over substitution patterns and stereochemistry.

One such strategy is the ring contraction of larger heterocyclic systems. For instance, piperidine (B6355638) derivatives can undergo ring contraction to selectively yield pyrrolidin-2-ones under specific oxidative conditions. Another innovative approach involves a photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine (B122466) derivatives.

Ring-closing metathesis (RCM) has also emerged as a powerful tool for synthesizing cyclic compounds, including pyrrolidin-2-ones. This method utilizes ruthenium-based catalysts to form a carbon-carbon double bond, effectively closing a ring from an acyclic diene precursor. Subsequent reduction of the double bond can yield the saturated pyrrolidin-2-one ring.

N-Alkylation Strategies for Introducing the Pentyl Moiety

The introduction of the pentyl group onto the nitrogen atom of the pyrrolidin-2-one ring is a crucial step in the synthesis of the target compound. This can be achieved either by direct alkylation of the pre-formed pyrrolidin-2-one or by incorporating the pentyl group into the precursor molecule before the ring is formed.

Direct N-Alkylation of Pyrrolidin-2-one Systems

The direct N-alkylation of 2-pyrrolidinone (B116388) is a common and straightforward method for preparing N-substituted derivatives. This reaction typically involves the deprotonation of the lactam nitrogen with a base to form a nucleophilic amide anion, which then reacts with an alkylating agent, such as a pentyl halide (e.g., 1-bromopentane).

A variety of bases and reaction conditions have been employed for this transformation. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being frequently used.

Microwave-assisted, solvent-free N-alkylation has been shown to be a rapid and efficient alternative to traditional heating methods. researchgate.netmdpi.com This technique, often combined with phase-transfer catalysis, can significantly reduce reaction times and improve yields. researchgate.netmdpi.com

Table 1: N-Alkylation of 2-Pyrrolidinone under Microwave Irradiation Data sourced from Bogdal, D. Molecules 1999, 4, 333-337. researchgate.net

Alkylating AgentReaction Time (min)Yield (%)Final Temperature (°C)
Benzyl Chloride495160
n-Butyl Bromide693145
Allyl Bromide592130

Introduction of the Pentyl Group via Precursors

An alternative to direct N-alkylation is to use a precursor that already contains the pentyl group. This approach is exemplified by the reaction of γ-butyrolactone with pentylamine. As described in section 2.1.1, these reactants, when heated together at high temperatures, undergo a condensation reaction to form this compound directly. This method avoids the need for a separate alkylation step and the use of potentially hazardous alkylating agents. The reaction proceeds through a γ-hydroxy-N-pentylbutanamide intermediate, which then cyclizes via dehydration to yield the final product.

Advanced Stereoselective and Enantioselective Synthesis of Pyrrolidin-2-one Analogues

The development of stereoselective and enantioselective methods for the synthesis of pyrrolidin-2-one analogues is of significant interest, particularly in the field of medicinal chemistry, where the chirality of a molecule can dramatically affect its biological activity. These advanced strategies allow for the precise control of the three-dimensional arrangement of atoms in the molecule.

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines, which can then be converted to pyrrolidin-2-one derivatives. mappingignorance.org This approach can generate multiple stereocenters in a single step with high levels of stereocontrol. mappingignorance.org

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of chiral pyrrolidines and their derivatives. Chiral catalysts, such as proline and its derivatives, can be used to promote reactions that lead to the formation of optically active products with high enantiomeric excess (ee).

Another strategy involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed.

Recent advancements in biocatalysis have also provided new routes to enantiomerically pure pyrrolidin-2-one derivatives. Enzymes, such as transaminases, can be used to perform highly stereoselective transformations, offering a green and efficient alternative to traditional chemical methods.

Table 2: Examples of Stereoselective Synthesis of Pyrrolidin-2-one Analogues

Reaction Type Catalyst/Reagent Substrates Product Yield (%) Stereoselectivity (dr or ee)
1,3-Dipolar Cycloaddition Ag2CO3 Azomethine ylide, N-tert-Butanesulfinyl imine Densely substituted pyrrolidine Moderate to Good High dr
Conjugate Addition Hayashi-Jørgensen catalyst Aldehyde, Nitro-olefin γ-Nitro-aldehyde 95 99% ee
Reductive Cyclization Zinc γ-Nitro-aldehyde Spirocyclic pyrrolidine 94 98% ee

Diastereoselective Approaches to Substituted Pyrrolidin-2-ones

Diastereoselective synthesis is a cornerstone of modern organic chemistry, enabling the controlled formation of specific stereoisomers. Several powerful methodologies have been developed for the diastereoselective synthesis of substituted pyrrolidin-2-ones, which are critical for controlling the three-dimensional architecture of the final molecule.

One prominent approach involves the use of 1,3-dipolar cycloadditions between azomethine ylides and various dipolarophiles. nih.govacs.org The N-tert-butanesulfinylimine group has proven to be an effective electron-withdrawing group in 1-azadienes, facilitating highly diastereoselective [3+2] cycloaddition reactions with azomethine ylides. nih.gov This method, often catalyzed by silver carbonate (Ag₂CO₃), allows for the synthesis of densely substituted pyrrolidines with excellent regio- and diastereoselectivity, generating up to four stereogenic centers in a single step. nih.govacs.org The configuration of the final product is directed by the chirality of the sulfinyl group. nih.gov

Another effective strategy is the conjugate addition/nitro-Mannich/lactamization reaction cascade. nih.gov This one-pot synthesis utilizes copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and subsequent in-situ lactamization. nih.govucl.ac.uk This process yields densely functionalized 4-nitropyrrolidin-2-ones as single diastereoisomers. nih.govucl.ac.uk The versatility of this reaction is demonstrated by its compatibility with a wide range of aldimines derived from alkyl, aryl, and heteroaryl aldehydes. nih.gov

Reductive amination procedures have also been optimized to produce pyrrolidinone-containing dipeptide analogues with high yield and excellent diastereoselectivity. nih.gov These methods often start from readily available pyrrolidine-2,4-diones, providing a convenient route to complex peptide mimetics. nih.gov

Table 1: Summary of Diastereoselective Approaches

Method Key Features Catalyst/Reagents Typical Yields Reference
[3+2] Cycloaddition Forms up to four stereocenters; uses chiral N-tert-butanesulfinylazadienes. Ag₂CO₃ 30-83% nih.govacs.org
Conjugate Addition/Nitro-Mannich One-pot synthesis of densely functionalized 4-nitropyrrolidin-2-ones. Copper catalysts, Diorganozinc reagents 33-84% nih.govucl.ac.uk
Reductive Amination Synthesis of dipeptide analogues from pyrrolidine-2,4-diones. Not specified High nih.gov
Nitro-Mannich/Lactamization Cascade Three-component reaction for direct synthesis of pyrrolidinones. Not specified 48-84% acs.orgucl.ac.uk

Chemo-Enzymatic Resolution in Pyrrolidin-2-one Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective pathways to target molecules. rsc.org In the context of pyrrolidin-2-one synthesis, enzymes are primarily used for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds.

Lipases are a class of enzymes frequently employed for this purpose. For example, in the synthesis of vasicinone, a pyrrolo[2,1-b]quinazoline alkaloid, various lipases have been used for the resolution of the racemic intermediate. nih.gov Lipase PS, in particular, has been shown to provide the acetate (B1210297) of (S)-vasicinone with a 98% enantiomeric excess (ee). nih.gov This highlights the high degree of stereoselectivity that can be achieved with enzymatic catalysis.

Another strategy involves the coupling of photochemical reactions with enzymatic catalysis. A one-pot photoenzymatic synthesis route has been developed for N-Boc-3-amino/hydroxy-pyrrolidine, which combines a photochemical oxyfunctionalization step with a stereoselective enzymatic transamination or carbonyl reduction. nih.gov This method achieves high conversions (up to 90%) and excellent enantiomeric excess (>99% ee), demonstrating a mild and operationally simple workflow. nih.gov These chemo-enzymatic cascades offer a powerful tool for producing chiral building blocks for more complex pyrrolidinone derivatives. mdpi.com

Organocatalytic Asymmetric Methodologies for Pyrrolidinone Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. oaepublish.com For the synthesis of chiral pyrrolidinones, organocatalytic strategies have been developed that provide high levels of enantio- and diastereoselectivity.

One such method is the organocatalytic asymmetric cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone. rsc.org Cinchonidine-derived bifunctional amino-squaramide catalysts have been found to be highly effective, yielding highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org

Similarly, an organocatalytic asymmetric Michael/acyl transfer reaction has been reported between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. beilstein-journals.org A bifunctional thiourea (B124793) catalyst effectively promotes this reaction, affording a variety of 1,5-dihydro-2H-pyrrol-2-ones in good yields and with high enantioselectivities (up to 90% ee) under mild conditions. beilstein-journals.org

The development of novel chiral pyrrolidine-based organocatalysts is also an active area of research. mdpi.com These catalysts, often derived from proline, are used in a variety of asymmetric transformations, including [3+2] cycloadditions based on iminium activation and chiral Brønsted acid catalysis, to construct the pyrrolidine scaffold. researchgate.net

Nitro-Mannich Reaction in Stereoselective Pyrrolidinone Synthesis

The nitro-Mannich reaction is a key transformation in the stereoselective synthesis of pyrrolidinones. It is often employed in a cascade or domino sequence, allowing for the rapid construction of the heterocyclic ring with high stereocontrol.

An efficient three-component nitro-Mannich/lactamization cascade has been developed involving a nitroester (such as methyl 3-nitropropanoate), an amine, and an aldehyde. acs.org These components react in situ to form an imine, which then undergoes a highly diastereoselective nitro-Mannich reaction followed by spontaneous lactamization to afford the pyrrolidinone derivative. acs.orgnih.gov This method is broad in scope and can be extended to cyclic imines to form polycyclic systems. acs.org

Expanding on this, a one-pot reaction involving the copper-catalyzed conjugate addition of a diorganozinc species to a nitroacrylate, followed by an in-situ nitro-Mannich reaction and lactamization, generates three contiguous stereocenters in a highly diastereoselective manner. nih.govucl.ac.ukucl.ac.uk This approach has been used to synthesize a broad range of analogues incorporating alkyl, aryl, and heteroaryl functional groups, with the products isolated as single diastereoisomers in yields ranging from 48-84%. ucl.ac.ukucl.ac.uk

Multicomponent Reactions Towards Functionalized Pyrrolidin-2-ones

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. researchgate.net This approach aligns with the principles of green chemistry by minimizing steps and waste. researchgate.netresearchgate.net

A one-pot three-component cyclization/allylation followed by a Claisen rearrangement provides a facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones. acs.org This method results in densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter. acs.org

Another example is a three-component reaction of aromatic aldehydes, aniline, and dialkylbut-2-ynedioate, which can be catalyzed by p-toluenesulfonic acid (p-TsOH). sphinxsai.comresearchgate.net This reaction, particularly when performed under microwave irradiation, provides an efficient route to polysubstituted pyrrolidinones. sphinxsai.comresearchgate.net Similarly, a one-pot MCR between aldehydes, amino acid esters, and chalcones can yield various pyrrolidine-2-carboxylates. tandfonline.com

A novel method for the one-step synthesis of densely functionalized pyrrolidinones involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under simple base treatment. nih.gov This metal-free cascade process includes a nucleophilic ring-opening, a Smiles-Truce aryl transfer, and lactam formation. nih.gov

Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis) Applicable to Pyrrolidin-2-one Chemistry

Modern synthetic techniques are continuously being developed to improve reaction efficiency, reduce reaction times, and enhance yields. Microwave-assisted synthesis has emerged as a powerful tool in pyrrolidin-2-one chemistry.

Microwave irradiation offers a promising alternative to conventional heating methods, providing clean, effective, safe, and eco-friendly reaction conditions. sphinxsai.comresearchgate.net For instance, the one-pot, three-component synthesis of substituted pyrrolidinones from aromatic aldehydes, aniline, and dialkylbut-2-ynedioate is significantly accelerated under microwave irradiation. sphinxsai.comresearchgate.net Reaction times can be reduced from hours to just a few minutes, with improved yields. sphinxsai.comtugab.bg

This technology has also been applied to the catalytic conversion of levulinic acid into N-substituted pyrrolidones. d-nb.info Microwave-assisted reductive aminations of levulinic acid with various amines have been optimized in both batch and flow reactors, achieving good-to-excellent yields in as little as 90 minutes. d-nb.info The use of a microwave-assisted flow reactor represents a scalable and safe procedure suitable for industrial applications. d-nb.info

Furthermore, microwave heating has been successfully used in the 1,3-dipolar cycloaddition reaction for the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives, reducing the reaction time from 8 hours (conventional heating) to 4 hours. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Reference
Three-Component Pyrrolidinone Synthesis Longer reaction times, lower yields 6-7 minutes, improved yields sphinxsai.com
Pyrrolidine-fused Chlorin Synthesis 8 hours, 50% yield 4 hours, 41% yield nih.gov
Reductive Amination of Levulinic Acid Not specified 90 minutes, good-to-excellent yields d-nb.info

Green Chemistry Principles in the Synthesis of N-Pentylpyrrolidin-2-one

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of N-alkylpyrrolidinones, including N-pentylpyrrolidin-2-one, can be made more sustainable by adhering to these principles.

A key principle is the use of safer solvents and auxiliaries. skpharmteco.com Traditional solvents like DMF and NMP are being replaced with greener alternatives. skpharmteco.com Water is an excellent green solvent, and its use has been demonstrated in the synthesis of N-methylpyrrolidine from methylamine (B109427) and 1,4-dibromobutane, which could be adapted for N-pentylpyrrolidin-2-one. researchgate.net 2-Pyrrolidinone itself is considered a sustainable solvent choice due to its low toxicity and biodegradability. nbinno.com

Another principle is waste prevention. nih.gov Multicomponent reactions (MCRs) are inherently green as they are one-pot processes that maximize atom economy and reduce the number of purification steps, thus minimizing waste. researchgate.net Catalyst- and solvent-free conditions, such as synthesis by grinding reactants at room temperature, represent an ideal green methodology for preparing 2-pyrrolidinone derivatives. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 1 Pentylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 1-Pentylpyrrolidin-2-one, providing detailed information about the proton and carbon environments and their connectivity.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidinone ring and the N-pentyl chain. The chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl group and the nitrogen atom.

Protons on the carbon adjacent to the nitrogen (H-1') and those on the carbon alpha to the carbonyl group (H-3) are shifted downfield. The protons of the pentyl chain will show a characteristic pattern, with the terminal methyl group (H-5') appearing at the highest field (lowest ppm). The multiplicity of each signal, governed by spin-spin coupling with neighboring protons, is crucial for assigning each resonance to its specific position in the molecule. For instance, the H-1' methylene (B1212753) protons are expected to appear as a triplet due to coupling with the adjacent H-2' protons.

Table 1: Predicted 1H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-5' (CH3)~ 0.9Triplet (t)~ 7.0
H-4' (CH2)~ 1.3Sextet (sxt)~ 7.0
H-3' (CH2)~ 1.3Quintet (quin)~ 7.0
H-2' (CH2)~ 1.5Quintet (quin)~ 7.5
H-4 (CH2)~ 2.0Quintet (quin)~ 7.5
H-3 (CH2)~ 2.4Triplet (t)~ 7.5
H-1' (N-CH2)~ 3.2Triplet (t)~ 7.5
H-5 (CH2)~ 3.4Triplet (t)~ 7.0

Note: Predicted values are based on typical chemical shifts for similar N-alkylated pyrrolidinones.

The 13C NMR spectrum provides a direct map of the carbon skeleton of this compound. Each chemically non-equivalent carbon atom gives a distinct signal. The most downfield signal is anticipated for the carbonyl carbon (C-2) due to its significant deshielding. The carbons directly attached to the nitrogen atom (C-5 and C-1') also experience a downfield shift. The aliphatic carbons of the pentyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted 13C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-5' (CH3)~ 14.0
C-4' (CH2)~ 22.5
C-3' (CH2)~ 29.0
C-2' (CH2)~ 29.5
C-4 (CH2)~ 18.0
C-3 (CH2)~ 31.0
C-1' (N-CH2)~ 45.0
C-5 (CH2)~ 49.0
C-2 (C=O)~ 175.0

Note: Predicted values are based on typical chemical shifts for similar N-alkylated pyrrolidinones.

Two-dimensional NMR experiments are indispensable for unambiguously confirming the structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For example, a cross-peak would be observed between the signals for H-1' and H-2', confirming their adjacency in the pentyl chain. Similarly, correlations would be seen between H-3 and H-4, and H-4 and H-5 within the pyrrolidinone ring. libretexts.orgnist.gov

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. oregonstate.edu This would definitively link each proton resonance to its corresponding carbon in the skeleton, for instance, confirming that the proton signal at ~3.2 ppm (H-1') is attached to the carbon at ~45.0 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. compoundchem.comlibretexts.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons of the N-CH2 group (H-1') would show a correlation to the carbonyl carbon (C-2) and the C-5 of the pyrrolidinone ring, establishing the connection of the pentyl group to the nitrogen atom.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of their through-bond connectivity. harvard.edumsu.edu For a flexible molecule like this compound, NOESY can reveal insights into the preferred conformations of the N-pentyl chain relative to the pyrrolidinone ring. For instance, correlations might be observed between the H-1' protons of the pentyl chain and the H-5 protons of the ring, suggesting a folded conformation where these groups are in close spatial proximity.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the amide carbonyl group (C=O stretch). This peak is typically observed in the region of 1650-1700 cm-1. The absence of an N-H stretching band (usually around 3200-3400 cm-1) confirms the tertiary nature of the amide. The spectrum will also feature C-H stretching vibrations for the aliphatic CH2 and CH3 groups in the 2800-3000 cm-1 region. vscht.cz

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm-1)IntensityAssignment
2955 - 2860StrongC-H (Aliphatic) Stretch
~ 1680StrongC=O (Amide) Stretch
~ 1465MediumCH2 Scissoring
~ 1290MediumC-N Stretch

Note: Predicted values are based on typical IR frequencies for tertiary amides and alkyl chains.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and offers structural information through the analysis of its fragmentation pattern. The molecular ion peak [M]+ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (155.25 g/mol ).

The fragmentation of N-alkylated pyrrolidinones is often characterized by cleavage of the N-alkyl chain. Common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pentyl chain, leading to the loss of a butyl radical (•C4H9) and the formation of a stable ion at m/z 98.

McLafferty-type rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene (e.g., propene) and the formation of a radical cation.

Cleavage of the pyrrolidinone ring: This can lead to characteristic fragments, such as a prominent peak at m/z 84, corresponding to the [M - C5H11]+ fragment from the loss of the pentyl group.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValuePredicted Relative IntensityPossible Fragment Ion/Loss
155Moderate[M]+ (Molecular Ion)
98Strong[M - C4H9]+
84Strong (Base Peak)[M - C5H11]+
56Moderate[C3H6N]+
41Moderate[C3H5]+

Note: Predicted fragmentation is based on typical mass spectra of N-alkyl-2-pyrrolidinones, such as N-butyl-2-pyrrolidinone. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. cnr.it Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to four or five decimal places), which allows for the calculation of a unique elemental formula. nih.gov This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For this compound (C₉H₁₇NO), HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that is extremely close to its calculated theoretical mass. researchgate.net The high resolution and mass accuracy confirm the elemental composition and provide strong evidence for the compound's identity, distinguishing it from any potential isomeric impurities. mdpi.com

Table 1: Representative HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₁₇NO
Ionization Mode ESI+
Adduct [M+H]⁺
Calculated Mass 156.1383 u
Measured Mass 156.1381 u

This interactive table presents typical data obtained from HRMS analysis, demonstrating the high accuracy of the technique.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. researchgate.net While obtaining a single crystal of sufficient quality can be a limitation, the data derived from a successful X-ray diffraction experiment is unparalleled in its detail. mdpi.com

For this compound, which is a liquid at room temperature, X-ray crystallography would require derivatization to a suitable crystalline solid or analysis at low temperatures where it may crystallize. The resulting data would confirm the connectivity of the atoms, the conformation of the five-membered pyrrolidinone ring, and the orientation of the N-pentyl substituent. This analysis is especially powerful for resolving any ambiguities that might remain after analysis by other spectroscopic methods and is considered the "gold standard" for structural determination. mdpi.com The study of different crystalline forms, or polymorphs, is also crucial as they can have different physical properties. youtube.com

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable technique for the separation, identification, and purification of chemical compounds. The choice of chromatographic method depends on the properties of the analyte, such as its volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. nih.gov In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. nist.gov The separated components then enter a mass spectrometer, which acts as a detector, providing both quantitative data and mass spectra for identification.

GC-MS is ideally suited for assessing the purity of this compound and identifying any volatile impurities, such as residual starting materials or by-products from its synthesis. The retention time of the compound is a characteristic feature under specific chromatographic conditions, while its mass spectrum provides a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for confident identification. researchgate.net

Table 2: Typical GC-MS Parameters for this compound Analysis

Parameter Condition
Gas Chromatograph
Column Capillary, e.g., MDN-5
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program 50°C (hold 2 min), ramp to 280°C at 10°C/min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z
Expected Retention Time Dependent on exact conditions

This interactive table outlines a standard set of conditions for the GC-MS analysis of volatile organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of compounds that may not be sufficiently volatile for GC analysis. nih.gov Separation is achieved by passing a sample in a liquid mobile phase through a column packed with a solid stationary phase. The components separate based on their differential partitioning between the two phases. researchgate.net

For this compound, reversed-phase HPLC (RP-HPLC) is a common method for purity assessment. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The high sensitivity and resolution of HPLC make it an excellent tool for detecting non-volatile impurities.

Table 3: Illustrative HPLC Method for Purity Analysis of this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient; e.g., 60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

This interactive table provides a representative HPLC method for the routine purity analysis of pyrrolidone derivatives.

General Spectroscopic Analysis Procedures for Organic Compounds

The structural elucidation of an unknown organic compound, or the confirmation of a known one like this compound, typically follows a systematic procedure involving multiple spectroscopic techniques. sciepub.combritannica.com This combined approach ensures that all aspects of the molecular structure are thoroughly investigated. chemistrytalk.org

Mass Spectrometry (MS): The initial analysis often involves MS to determine the molecular weight of the compound. sciepub.com High-resolution analysis provides the elemental formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. britannica.com For this compound, a strong absorption band corresponding to the tertiary amide carbonyl (C=O) group would be expected around 1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful spectroscopic technique for determining the detailed carbon-hydrogen framework of a molecule. britannica.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms within the molecule, allowing for the complete assembly of the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about any chromophores (light-absorbing groups) present in the molecule, particularly those involving conjugated systems. uclouvain.be

By integrating the data from these complementary techniques, a chemist can confidently determine or verify the structure of an organic compound. merithub.com

Computational and Theoretical Investigations of 1 Pentylpyrrolidin 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgnih.gov This approach is generally more computationally efficient than traditional wavefunction-based methods, making it a popular choice for studying organic molecules. wikipedia.org

For a molecule like 1-Pentylpyrrolidin-2-one, DFT calculations can elucidate key aspects of its electronic structure. These include:

Molecular Orbital Analysis: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions.

Electron Density Distribution: Mapping the electron density reveals the distribution of charge within the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Electrostatic Potential: Calculating the electrostatic potential surface helps to visualize the charge distribution and predict intermolecular interactions.

In the realm of reaction energetics , DFT is employed to map out potential energy surfaces for chemical reactions. By locating transition states—the highest energy points along a reaction pathway—researchers can calculate activation energies. fu-berlin.de This allows for the theoretical prediction of reaction rates and the elucidation of reaction mechanisms involving this compound, without the need for direct experimental measurement. fu-berlin.de DFT has proven reliable for determining geometries, total energies, and vibrational frequencies. nih.gov

Prediction of Spectroscopic Data through Computational Methods

Computational methods are increasingly used to predict various types of molecular spectra, providing a powerful complement to experimental characterization. aalto.finih.gov These predictions can aid in the interpretation of experimental data or provide spectral information for molecules that have not yet been synthesized. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the energies of electronic excited states. nih.govfu-berlin.de This method is particularly useful for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. fu-berlin.de

For this compound, computational approaches can predict:

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (both ¹H and ¹³C) can be calculated with good accuracy. fu-berlin.denih.gov These theoretical spectra are invaluable for confirming the structure of synthesized compounds by comparing the predicted shifts with experimental data.

Infrared (IR) Spectra: The vibrational frequencies of a molecule can be computed, which correspond to the peaks in an IR spectrum. fu-berlin.deresearchgate.net This allows for the identification of functional groups and the characterization of the molecule's vibrational modes.

UV-Vis Spectra: As mentioned, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum, which relate to the electronic transitions within the molecule.

Machine learning models, often trained on large datasets generated by DFT calculations, are also emerging as a tool for the rapid prediction of spectroscopic properties for organic molecules. aalto.fiscitechdaily.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the physical movements and conformational changes of atoms and molecules over time. These methods are essential for understanding the dynamic nature of molecules.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that describe how the positions and velocities of particles change over time. nih.gov This provides a detailed view of the molecule's dynamic behavior and conformational flexibility.

For this compound, MD simulations can be used to:

Explore Conformational Space: The pyrrolidine (B122466) ring and the pentyl side chain have significant conformational freedom. MD simulations can explore the different spatial arrangements (conformers) that the molecule can adopt. scholaris.ca

Identify Stable Conformers: By analyzing the simulation trajectory, it is possible to identify the most stable and frequently occurring conformations of the molecule in various environments, such as in a vacuum or in a solvent.

Study Dynamic Processes: MD simulations can model how the molecule changes its shape over time, including the folding and unfolding of the alkyl chain and the puckering of the pyrrolidine ring. The presence of a heteroatom in the ring influences its structural and conformational properties compared to carbocyclic analogues. mdpi.comnih.gov

Molecular Mechanics Calculations for Conformation and Interactions

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. nih.gov Instead of using quantum mechanics, MM employs a simplified model where atoms are treated as spheres and bonds as springs. The energy of a molecule is calculated using a "force field," which is a set of parameters that define the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govuci.edu

Key applications of MM for this compound include:

Energy Minimization: MM is highly efficient at finding the lowest energy conformation of a molecule, known as the global minimum, as well as other stable low-energy conformers (local minima). uci.educsbsju.edu

Conformational Searching: Algorithms like Monte Carlo searches can be used in conjunction with MM to systematically explore the conformational space and identify all low-energy conformers. uci.edu

Calculating Relative Energies: MM calculations provide the steric energy of different conformers, allowing for the determination of their relative stability. uci.edu This information is crucial for understanding the equilibrium distribution of conformers at a given temperature. uci.edu

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrrolidinone Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used extensively in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. bohrium.comdntb.gov.uafrontiersin.org These studies are crucial for designing and optimizing new drug candidates. nih.gov

SAR involves qualitatively analyzing how modifications to a molecule's structure, such as adding or removing functional groups, affect its biological activity. bohrium.com For pyrrolidinone analogues, this could involve studying how changes to the substituent on the nitrogen atom or on the ring itself impact a specific pharmacological effect.

QSAR takes this a step further by creating a mathematical model that quantitatively correlates the chemical structure with biological activity. nih.gov The general form of a QSAR model is:

Activity = f (Physicochemical Properties and/or Structural Properties)

To build a QSAR model, a set of molecules with known activities (a training set) is used. tandfonline.com For each molecule, numerical values called "descriptors" are calculated to represent its structural and physicochemical properties. These descriptors can include parameters related to hydrophobicity, electronics, sterics, or topology. A statistical method is then used to generate an equation that best fits the relationship between the descriptors and the biological activity. tandfonline.com

A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives investigated their antiarrhythmic activity. nih.gov In this study, molecular descriptors were calculated using quantum chemical and molecular modeling methods for 33 different compounds. nih.gov The resulting QSAR model was able to explain up to 91% of the variance in the observed activity. nih.gov

The statistical analysis revealed that the antiarrhythmic activity of these pyrrolidinone analogues was primarily dependent on specific descriptors, including PCR (related to the atomic charges) and JGI4 (a topological descriptor). nih.gov Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. scispace.comtandfonline.com

Below is a table showcasing a selection of the compounds used in the aforementioned study, along with their observed antiarrhythmic activity and calculated descriptors.

Table based on data from a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. The 'Substituents (R)' column refers to substitutions on the aryl ring, with some compounds having additional modifications at position R1 on the pyrrolidinone ring. researchgate.net

In Silico Screening and Drug Design for Pyrrolidin-2-one Scaffolds

Computational methods, collectively known as in silico screening, have become indispensable in modern drug discovery for exploring the potential of chemical scaffolds like pyrrolidin-2-one. These techniques allow for the rapid assessment of large virtual libraries of compounds, predicting their biological activity and guiding the synthesis of the most promising candidates. Key computational strategies applied to pyrrolidin-2-one systems include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, which together provide a comprehensive understanding of the structural requirements for therapeutic activity.

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in identifying the key molecular descriptors that influence the biological activity of a series of compounds. For pyrrolidin-2-one derivatives, 2D and 3D-QSAR models have been successfully developed to correlate physicochemical properties with specific therapeutic effects. For instance, a QSAR analysis was conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to describe their antiarrhythmic activity. nih.govresearchgate.net The resulting model demonstrated a high correlation coefficient (R = 0.95) and explained up to 91% of the variance in the observed activity, indicating a strong predictive capability. nih.govresearchgate.net Similarly, 3D-QSAR models have been developed for pyrrolidin-2-one derivatives targeting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govmanipal.eduresearchgate.net These models yielded high determination coefficients (R²) of 0.9639 and cross-validation coefficients (Q²) of 0.8779, signifying their robustness and predictive power. nih.govmanipal.eduresearchgate.net Such studies provide contour maps that visualize favorable and unfavorable regions around the scaffold, offering a roadmap for structural modifications to enhance potency.

Table 1: Statistical Validation of Selected QSAR Models for Pyrrolidin-2-one Derivatives

Model Type Target R² (Determination Coefficient) Q² (Cross-validation Coefficient) Reference
3D-QSAR (Atom-based) Acetylcholinesterase (AChE) 0.9639 0.8779 nih.govmanipal.eduresearchgate.net
CoMFA Myeloid cell leukemia-1 (Mcl-1) 0.999 0.689 tandfonline.com
CoMSIA Dipeptidyl peptidase IV (DPP-4) 0.981 0.870 nih.gov
HQSAR Dipeptidyl peptidase IV (DPP-4) 0.949 0.939 nih.gov

Molecular docking is another powerful computational tool used to predict the preferred binding orientation of a ligand to its molecular target. mdpi.com This method has been extensively applied to pyrrolidin-2-one derivatives to elucidate their interaction mechanisms at the atomic level. In studies targeting acetylcholinesterase, docking simulations revealed that these compounds can establish strong binding affinities within the enzyme's active site. nih.govmanipal.edu For example, specific derivatives such as 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one and 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one exhibited docking scores of -18.59 and -18.057, respectively, which were superior to the standard drug donepezil (-17.257). nih.govmanipal.eduresearchgate.net These favorable scores are attributed to key interactions, including hydrogen bonds and hydrophobic contacts with critical amino acid residues. nih.gov

Further docking studies on different targets have reinforced the versatility of the pyrrolidin-2-one scaffold. A study targeting prolyl-tRNA synthetase in Plasmodium falciparum predicted the binding modes for enantiomers of a complex pyrrolidin-2-one derivative, showing that the S enantiomer possessed a better ligand affinity, which correlated with in vitro antimalarial data. ubaya.ac.id The insights gained from these docking simulations are crucial for structure-based drug design, enabling the rational modification of the pyrrolidin-2-one core to optimize interactions with the target protein and improve biological activity. nih.gov The combination of QSAR and molecular docking provides a synergistic approach, where QSAR models can rapidly screen large libraries and docking can then be used to investigate the most promising hits in greater detail.

Table 2: Molecular Docking Scores of Selected Pyrrolidin-2-one Derivatives Against Acetylcholinesterase (AChE)

Compound Docking Score (kcal/mol) Target Protein Data Bank (PDB) ID Reference
3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one -18.59 4EY7 nih.govmanipal.eduresearchgate.net
1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one -18.057 4EY7 nih.govmanipal.eduresearchgate.net
Donepezil (Reference Drug) -17.257 4EY7 nih.govmanipal.eduresearchgate.net

Reactivity and Derivatization Chemistry of 1 Pentylpyrrolidin 2 One

Functionalization of the Pyrrolidin-2-one Ring at Various Positions

The pyrrolidin-2-one scaffold is a versatile synthon in organic synthesis due to its inherent reactivity. rsc.org Functionalization can occur at the carbon atoms of the five-membered ring, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

One key strategy for functionalization is the direct arylation of sp3 C-H bonds. For instance, studies on N-phenylpyrrolidine have demonstrated that catalytic systems can achieve selective arylation. nih.gov This type of transformation is applicable to N-alkylpyrrolidines like 1-pentylpyrrolidin-2-one, enabling the formation of carbon-carbon bonds at positions adjacent to the nitrogen or at other points on the ring. The five-membered pyrrolidine (B122466) ring is a widely used scaffold for medicinal chemists to create compounds for treating human diseases. nih.gov

Another powerful method for elaborating the pyrrolidine ring is through [3+2] dipolar cycloaddition reactions. acs.org This can be achieved via the iridium-catalyzed reductive generation of azomethine ylides from lactam precursors. acs.org This strategy provides access to highly functionalized and structurally complex pyrrolidines in a single, convenient step. acs.org

The synthesis of pyrrolidin-2-one derivatives can also be achieved through cascade reactions of N-substituted piperidines, which undergo ring contraction and deformylative functionalization. rsc.orgrsc.org This approach can lead to a variety of substituted pyrrolidin-2-ones. rsc.orgrsc.org

Table 1: Examples of Pyrrolidin-2-one Ring Functionalization Methods

Reaction Type Reagents/Catalyst Position of Functionalization Product Type Reference
C-H Arylation Ru(H)₂(CO)(PCy₃)₃ C5 (α to Nitrogen) Arylated Pyrrolidine nih.gov
[3+2] Cycloaddition Vaska's complex [IrCl(CO)(PPh₃)₂], TMDS C5 and C3 (via ylide) Spirocyclic/fused Pyrrolidines acs.org
Ring Contraction Cu(OAc)₂, KI, Oxone C3, C4, C5 (various) Substituted Pyrrolidin-2-ones rsc.org
(3+2)-Cycloaddition Lewis Acid, Isocyanates C3 3,3-Disubstituted Pyrrolidin-2-ones nih.gov

Reactions Involving the Pentyl Side Chain

The pentyl side chain of this compound is susceptible to oxidative degradation, a process extensively studied in analogous structures like cannabinoids. nih.govnih.gov These reactions typically involve hydroxylation at various positions along the alkyl chain, followed by further oxidation.

Key oxidative pathways include:

ω-Hydroxylation: Introduction of a hydroxyl group at the terminal carbon (C-5') of the pentyl chain.

ω-1 Hydroxylation: Hydroxylation at the penultimate carbon (C-4') of the pentyl chain. nih.gov

Following initial hydroxylation, these intermediates can undergo further oxidation. For example, the terminal alcohol from ω-hydroxylation can be oxidized to an aldehyde and then to a carboxylic acid. This acid can then enter a β-oxidation pathway, leading to the sequential removal of two-carbon units from the side chain. nih.gov This results in metabolites with propyl or ethyl side chains. nih.gov Such oxidative cleavage reactions demonstrate that the pentyl side chain is not inert and represents a site for significant chemical transformation. nih.govnih.gov

Chemical Transformations of the Lactam Carbonyl Group

The lactam carbonyl group is a key functional feature of this compound, and its reactivity is central to many derivatization strategies. Like other amides, this group can undergo several important transformations.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂), converting the lactam to the corresponding pyrrolidine. For example, 2-pyrrolidone can be hydrogenated to yield pyrrolidine in the presence of a cobalt catalyst at high temperature. chemicalbook.com This transformation effectively removes the carbonyl functionality, leading to the formation of 1-pentylpyrrolidine.

Hydrolysis: Under strong acidic or basic conditions, the lactam ring can undergo hydrolytic cleavage. chemicalbook.comatamanchemicals.com This reaction breaks the amide bond, opening the ring to form the corresponding amino acid, 4-(pentylamino)butanoic acid.

Reaction with Nucleophiles: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. While less reactive than the carbonyl of ketones, the lactam carbonyl can participate in reactions such as addition of organometallic reagents, although this can sometimes lead to ring opening. The reactivity of the β-lactam carbonyl towards nucleophilic attack by a serine residue is the mechanism of action for penicillin antibiotics. nih.govnih.gov

Table 2: Key Transformations of the Lactam Carbonyl Group

Transformation Reagents Product Reference
Reduction Cobalt Catalyst, H₂ 1-Pentylpyrrolidine chemicalbook.com
Hydrolysis (Acid/Base) H₃O⁺ or OH⁻ 4-(Pentylamino)butanoic acid chemicalbook.comatamanchemicals.com
Thionation Phosphorus pentasulfide 1-Pentylpyrrolidin-2-thione wikipedia.org

Catalyst Development for Pyrrolidin-2-one Derivatization Reactions

The development of efficient catalysts is crucial for achieving selective and high-yielding derivatization of pyrrolidin-2-ones. Research has focused on various transition metal catalysts to facilitate these transformations.

Ruthenium-based catalysts, such as Ru(H)₂(CO)(PCy₃)₃, have been developed for the direct and selective arylation of sp³ C-H bonds in N-substituted pyrrolidines. nih.gov This method avoids the need for a directing group, offering a more atom-economical approach to functionalization. nih.gov

Iridium catalysts, particularly Vaska's complex [IrCl(CO)(PPh₃)₂], have been employed for the reductive generation of azomethine ylides from lactams. acs.org This catalytic system, used in conjunction with a silane reductant like tetramethyldisiloxane (TMDS), operates under mild conditions and allows for the synthesis of a broad range of highly substituted pyrrolidine derivatives through subsequent cycloaddition reactions. acs.org

Copper(I) promoters have been used in intramolecular Ullmann-type annulation/rearrangement cascades to transform functionalized pyrrolidines into more complex structures like 1H-benzo[b]azepines. acs.org For instance, copper(I) thiophene-2-carboxylate, generated in situ, has proven effective in these reactions. acs.org

Furthermore, the development of organocatalysts derived from pyrrolidine structures, such as proline and its derivatives, has been a significant area of research. nih.gov These catalysts are used in a wide array of asymmetric reactions, although their primary application is not typically the derivatization of the catalyst scaffold itself. nih.gov

Mechanism Studies of Key Derivatization Reactions

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For the derivatization of this compound, several mechanistic studies of related systems provide valuable insights.

In the catalytic arylation of N-phenylpyrrolidine, mechanistic studies suggest that a key intermediate is a ruthenium-phenyl complex, Ru(Ph)(I)(CO)(PCy₃)₂. nih.gov A significant kinetic isotope effect (kH/kD = 5.4) was observed, which supports the proposal that the cleavage of the C-H bond via metalation is the rate-determining step of the catalytic cycle. nih.gov

The mechanism for the formation of pyrrolidin-2-ones from N-substituted piperidines is believed to involve a domino process. rsc.orgrsc.org This cascade begins with the in situ formation of a pyrrolidine-2-carbaldehyde, which then undergoes further transformations including carboxylic acid formation, decarboxylation, and ipso-oxidation to yield the final lactam product. rsc.orgrsc.org

Quantum chemical studies have been used to elucidate the mechanism of pyrrolidinedione synthesis from coumarins. nih.gov These computational models detail the entire process, including an initial Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring, which is accompanied by the opening of a lactone ring. nih.gov Such studies provide detailed energy profiles for intermediates and transition states, for example, showing that the cyclization step can have a very low energy barrier once the substrate is in the correct tautomeric form. nih.gov

The acid-catalyzed hydrolysis of lactams, including the β-lactams found in penicillins, has been rationalized by a mechanism involving protonation on the nitrogen atom, followed by the formation of an acylium ion intermediate. researchgate.net This contrasts with many other amides and highlights the specific reactivity conferred by the cyclic structure. researchgate.net

Biological and Pharmacological Relevance of Pyrrolidin 2 One Derivatives

Biological Activities of Pyrrolidinone-Containing Scaffolds in Drug Discovery

The inherent biological activity of the pyrrolidin-2-one nucleus has led to its incorporation into a wide array of compounds with diverse pharmacological effects. mdpi.com This structural motif is a key component in many natural products and synthetic molecules, demonstrating a broad spectrum of biological activities that have been harnessed in drug discovery programs. nih.govnih.gov

Modulators of Receptor Systems

Pyrrolidin-2-one derivatives have been investigated as modulators of various receptor systems, influencing physiological processes and offering potential therapeutic interventions for a range of diseases.

Kappa-Opioid Receptor: The kappa-opioid receptor (KOR) is involved in pain perception, mood, and addiction. Novel scaffolds containing a pyrrolidinyl group have been developed as KOR agonists. For instance, a series of pyrrolidinyl-hexahydro-pyranopiperazines has been characterized, demonstrating the potential for this scaffold in developing G-protein biased agonists that may offer therapeutic benefits with fewer side effects.

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. While a wide range of steroidal and non-steroidal FXR modulators have been developed, the direct investigation of 1-pentylpyrrolidin-2-one derivatives as FXR modulators is not extensively documented in the available literature. However, the broader class of heterocyclic compounds is of significant interest in the modulation of FXR activity.

Pregnane X Receptor (PXR): PXR is a nuclear receptor that regulates the metabolism of xenobiotics and endogenous compounds. nih.govwikipedia.org Similar to FXR, while various ligands for PXR have been identified, specific studies focusing on this compound as a PXR modulator are not prominent. The development of dual FXR antagonists and PXR agonists has been reported in compounds featuring a 1,2,4-oxadiazole core, highlighting the potential for complex heterocyclic scaffolds in modulating these receptors. mdpi.com

Neuropeptide FF Receptors: Neuropeptide FF (NPFF) and its receptors are involved in the modulation of opioid activity, pain, and other physiological processes. Proline-based compounds, which share the pyrrolidine (B122466) ring structure, have been discovered as antagonists for NPFF receptors. These antagonists have shown the ability to reverse opioid-induced hyperalgesia in preclinical models.

TRH Receptors: Thyrotropin-releasing hormone (TRH) is a hypothalamic hormone that stimulates the release of thyrotropin and prolactin. Analogues of TRH containing a pyroglutamyl moiety, which is structurally related to pyrrolidin-2-one, have been synthesized and evaluated for their TSH-releasing activity. Modifications to the proline residue of TRH have been shown to significantly impact biological potency. nih.gov

Enzyme Inhibitors

The pyrrolidin-2-one scaffold is a key feature in the design of inhibitors for various enzymes, offering therapeutic potential in a range of diseases.

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions. A series of substituted 2-iminopyrrolidines have been identified as potent and selective inhibitors of human iNOS. These compounds demonstrate that substitutions on the pyrrolidine ring can significantly influence both potency and selectivity for the iNOS isoform over endothelial (eNOS) and neuronal (nNOS) isoforms.

Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a major strategy for the treatment of hypertension. frontiersin.org Captopril, the first ACE inhibitor, is a derivative of L-proline, which contains a pyrrolidin-2-carboxylic acid structure. The development of captopril highlighted the importance of the proline (pyrrolidine) ring in binding to the active site of ACE. mdpi.com

Succinate Dehydrogenase (SDH): SDH is an enzyme complex involved in both the citric acid cycle and the electron transport chain. Inhibition of SDH is a mechanism of action for a class of fungicides known as SDHIs. While many of these are used in agriculture, the potential for off-target effects in other organisms has been noted. The specific inclusion of a this compound moiety in commercially available SDHIs is not widely reported, with many containing other heterocyclic rings like pyrazole and pyridine.

Table 1: Pyrrolidinone Derivatives as Enzyme Inhibitors

Enzyme Target Pyrrolidinone Derivative Class Notable Findings
Inducible Nitric Oxide Synthase (iNOS) 2-Iminopyrrolidines Potent and selective inhibition of human iNOS.
Angiotensin-Converting Enzyme (ACE) Proline (pyrrolidine) derivatives Foundational for the development of ACE inhibitors like Captopril. mdpi.com
Succinate Dehydrogenase (SDH) Various heterocyclic compounds A key target for fungicides; pyrrolidinone-specific inhibitors are less common.

Role as Bioactive Scaffolds in Natural Product Analogues

The pyrrolidin-2-one ring is a common structural motif found in a variety of natural products with diverse biological activities. nih.govnih.gov This prevalence has inspired the synthesis of numerous natural product analogues with the aim of improving potency, selectivity, and pharmacokinetic properties. nih.gov The pyrrolidine scaffold is present in a wide range of alkaloids and other secondary metabolites, many of which exhibit significant pharmacological effects. nih.govnih.gov The synthesis of analogues based on these natural products allows for the exploration of structure-activity relationships and the development of new therapeutic leads. nih.gov

Development of Pyrrolidinone-Based Therapeutic Agents

The versatility of the pyrrolidin-2-one scaffold has led to its incorporation into a number of approved drugs and clinical candidates. pharmablock.commdpi.com The racetam class of drugs, such as piracetam and levetiracetam, which are used to treat cognitive disorders and epilepsy, feature a central pyrrolidin-2-one core. mdpi.com The development of pyrrolidine-containing drugs is an active area of research, with ongoing efforts to synthesize and evaluate new derivatives for a variety of therapeutic applications, including anticancer, antidiabetic, and antimicrobial agents. frontiersin.orgresearchgate.net The ability to modify the pyrrolidin-2-one ring at various positions allows for the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. nih.gov

Mechanistic Investigations of Biological Interactions for Pyrrolidinone Analogues

Understanding the molecular mechanisms by which pyrrolidin-2-one analogues exert their biological effects is crucial for rational drug design. Structure-activity relationship (SAR) studies are widely employed to determine how different substituents on the pyrrolidin-2-one ring influence biological activity. nih.gov These studies have revealed that factors such as stereochemistry and the nature of the substituents can have a profound impact on the interaction of these compounds with their biological targets. nih.gov Molecular docking studies are also utilized to predict and rationalize the binding modes of pyrrolidin-2-one derivatives within the active sites of enzymes and receptors. researchgate.net These computational approaches provide valuable insights into the key interactions that govern ligand binding and can guide the design of more potent and selective compounds.

Biological Screening and Assay Methodologies for Pyrrolidin-2-one Derivatives

A variety of biological screening and assay methodologies are employed to evaluate the pharmacological properties of pyrrolidin-2-one derivatives. In vitro assays are commonly used for initial screening and to determine the potency and selectivity of compounds. researchgate.net These can include enzyme inhibition assays, receptor binding assays, and cell-based assays to measure functional activity. nih.gov For example, antibacterial activity is often assessed using methods like agar well diffusion to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains. researchgate.net For receptor modulators, functional assays such as calcium mobilization or cAMP assays are used to determine whether a compound acts as an agonist or antagonist. The development of high-throughput screening methods has enabled the rapid evaluation of large libraries of pyrrolidin-2-one derivatives, accelerating the discovery of new bioactive compounds. nih.gov

Design of Pyrrolidin-2-one Analogues to Address Mechanisms of Resistance

The emergence of drug resistance in pathogens and cancer cells represents a significant challenge in modern medicine, necessitating the development of novel therapeutic agents that can overcome these resistance mechanisms. frontiersin.org The pyrrolidin-2-one scaffold has proven to be a versatile and chemically tractable starting point for the design of such molecules. Medicinal chemists can systematically modify the core pyrrolidin-2-one structure to create analogues with enhanced potency, selectivity, and the ability to evade resistance.

A primary area of focus has been in combating antimicrobial resistance. The spread of multidrug-resistant bacteria, particularly Gram-negative pathogens like Pseudomonas aeruginosa, has created an urgent need for new classes of antibiotics. nih.govdntb.gov.ua A key bacterial target is the family of penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. nih.gov Resistance to traditional β-lactam antibiotics often involves bacterial enzymes that degrade the antibiotic's core structure. Therefore, a key design strategy is to identify non-β-lactam inhibitors of PBPs.

Research has led to the discovery of the pyrrolidine-2,3-dione scaffold as a potential inhibitor of P. aeruginosa PBP3. nih.gov Following this discovery, a focused library of analogues was designed and synthesized to explore the structure-activity relationship (SAR) and optimize inhibitory activity. nih.gov This process involves creating a series of related compounds by systematically altering different parts of the molecule and measuring the effect of each change on the compound's ability to inhibit the target.

The investigation revealed several key structural features required for potent inhibition of PBP3. nih.govnih.gov Modifications were made to the core pyrrolidine-2,3-dione structure, particularly at the nitrogen (R¹) and position 3 (R²). researchgate.netresearchgate.net Studies showed that a hydroxyl group at the R² position and a bulky group, such as a benzyl or heteroaryl group, at the R¹ position were critical for effective inhibition. nih.gov For example, replacing a simple N-ethyl group with a more complex heteroaryl group linked via a methylene (B1212753) bridge significantly enhanced target inhibition. nih.gov This rational design approach allows for the chemical optimization of a lead compound to create a potent drug candidate that circumvents existing resistance mechanisms. researchgate.net

The table below details the structure-activity relationship for a series of designed pyrrolidin-2,3-dione analogues targeting the transpeptidase (TPase) activity of P. aeruginosa PBP3.

CompoundSubstitution at R¹Substitution at R²IC₅₀ (µM) of PaPBP3 TPase Inhibition
Analogue 1H-OH> 200
Analogue 2-CH₂CH₃ (Ethyl)-OH> 200
Analogue 3-CH₂-(2-furyl)-OH15.2 ± 1.1
Analogue 4-CH₂-(1H-indol-3-yl)-OH6.4 ± 0.9
Analogue 5-CH₂-(1H-benzimidazol-2-yl)-OH3.8 ± 0.5
Analogue 6-CH₂-(1H-indol-3-yl)-OCH₃ (Methoxy)> 200
Analogue 7-CH₂-(1H-indol-3-yl)-NH₂ (Amino)> 200

Data synthesized from research on pyrrolidine-2,3-dione inhibitors. nih.gov

Beyond antibacterial applications, the design of pyrrolidin-2-one analogues is also being applied to address resistance in other fields. In oncology, multi-drug resistance (MDR) is a major cause of chemotherapy failure. nih.gov One mechanism of MDR is the overexpression of efflux pumps like the breast cancer resistance protein (BCRP), which actively remove anticancer drugs from cells. nih.gov Researchers have designed and synthesized analogues of lamellarins, a class of marine natural products with a pyrrolo[2,1-a]isoquinoline scaffold, to inhibit BCRP and reverse resistance. nih.gov Similarly, pyrrolidine oxadiazoles have been designed as potential new anthelmintic drugs to address the growing resistance to widely used treatments for parasitic roundworms. frontiersin.org

Environmental Distribution and Toxicological Assessment of Pyrrolidinone Compounds

Detection and Quantification of 1-Pentylpyrrolidin-2-one in Biological and Environmental Samples

While specific validated methods for the direct detection and quantification of this compound in complex matrices are not extensively documented in publicly available literature, established analytical techniques for structurally similar N-alkyl-2-pyrrolidones, such as N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP), provide a strong basis for the development of suitable methodologies. These methods are generally applicable to a range of biological and environmental samples, including water, soil, and biological fluids like urine and plasma.

The primary analytical approaches for the detection of pyrrolidinone derivatives are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. Sample preparation is a critical step to isolate the analyte from the matrix and minimize interference. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). For air monitoring, sampling can be performed using solid sorbents like silica (B1680970) gel, followed by solvent desorption for analysis.

Analytical Techniques for Pyrrolidinone Compounds

Technique Matrix Sample Preparation Detection Method Key Features
GC-MSAir, Urine, Blood, Polymer MatricesSolid-phase extraction, Liquid-liquid extraction, Thermal desorptionMass SpectrometryHigh sensitivity and specificity, suitable for volatile and semi-volatile compounds.
LC-MS/MSUrine, Plasma, Liver Tissue, WaterSolid-phase extraction, "Dilute and shoot"Tandem Mass SpectrometryExcellent for non-volatile and thermally labile compounds, provides structural information for confirmation. oup.com
HPLC-UVWater, SoilSolid-phase extractionUV-Vis DetectorRobust and widely available, but may lack the specificity of MS for complex samples.
HS-SPME-GC-NPDDrugsHeadspace solid-phase microextractionNitrogen-Phosphorous DetectorA solvent-free extraction technique with high extraction efficiency for volatile and semi-volatile compounds. epa.gov

These methodologies can be adapted and validated for the specific analysis of this compound. The choice of method would depend on the specific matrix, the required sensitivity, and the available instrumentation.

Environmental Fate and Degradation of Pyrrolidin-2-ones

The environmental persistence and degradation pathways of pyrrolidin-2-ones are key factors in determining their long-term environmental impact. Research into related compounds provides insights into the likely behavior of this compound in various environmental compartments.

Studies on N-alkyl-2-pyrrolidones indicate that these compounds are generally mobile in soil. nih.govbiointerfaceresearch.comnih.gov The rate of degradation and dissipation is influenced by soil type, temperature, and moisture content. For instance, the half-life of N-methyl-2-pyrrolidone (NMP) has been shown to vary in different soil types, with biodegradation being a significant dissipation pathway under aerobic conditions. fda.gov The dissipation of pesticides in soil, a process that can be analogous to that of other industrial chemicals, is affected by both degradative (biotic and abiotic) and non-degradative processes such as sorption and volatilization. epa.gov For some organic compounds, dissipation can be influenced by redox conditions and soil properties. nih.gov

Many organic compounds, including some pyrrolidinone derivatives used as herbicides, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). nih.govfda.gov In the environment, microorganisms can exhibit stereoselectivity, preferentially degrading one enantiomer over the other. This enantioselective degradation can lead to a shift in the enantiomeric ratio of the compound in the environment over time. oup.commarketsandmarkets.com

Microbial degradation is a primary mechanism for the removal of many organic compounds from the environment. Bacteria and fungi possess a wide array of enzymes capable of transforming complex organic molecules. who.intnih.govlabcorp.comnih.gov

Research on the microbial degradation of N-alkyl-2-pyrrolidones has identified several bacterial strains capable of utilizing these compounds as a source of carbon and nitrogen. For example, a study on 1-octylpyrrolidin-2-one, a close structural analog of this compound, found that it could be successfully degraded by microbial communities from river water and soil. nih.govchemsafetypro.com The degradation was initiated by bacteria of the genus Phenylobacterium, which partially metabolized the octyl chain, followed by other bacteria, Bordetella petrii and Arthrobacter sp., which assimilated the nitrogen from the pyrrolidinone ring. nih.govchemsafetypro.com

Similarly, studies on NMP have identified various bacterial genera, including Pseudomonas, Rhodococcus, and Mesorhizobium, that are capable of degrading this compound in different aquatic environments. uniube.brtandfonline.com The metabolic pathway for NMP degradation in Alicycliphilus sp. strain BQ1 involves the hydrolytic cleavage of the C-N bond in the pyrrolidinone ring, followed by deamination and oxidation to succinate, which then enters the Krebs cycle. researchgate.net

General Toxicological Research Methodologies for Related Chemical Structures

The toxicological assessment of industrial chemicals relies on a combination of in vivo and in vitro methods to identify potential hazards to human health. chemsafetypro.comtandfonline.com For pyrrolidinone compounds, a variety of toxicological endpoints are typically evaluated, including acute toxicity, skin and eye irritation, sensitization, repeated dose toxicity, genotoxicity, and developmental and reproductive toxicity. industrialchemicals.gov.au

In vitro methods, which are conducted on isolated cells, tissues, or organs, are increasingly used for the toxicological screening of chemicals. chemsafetypro.comtandfonline.comresearchgate.net These methods offer several advantages over traditional in vivo animal testing, including reduced animal use, lower costs, and higher throughput. nih.govtandfonline.comresearchgate.net A variety of in vitro assays are available to assess different toxicological endpoints.

Common In Vitro Toxicological Assays

Toxicological Endpoint Assay Type Description
Cytotoxicity MTT assay, Neutral Red Uptake assayMeasures the general toxicity of a substance to cells by assessing cell viability and proliferation. nih.govresearchgate.net
Genotoxicity Ames test (bacterial reverse mutation assay), In vitro micronucleus test, Chromosomal aberration testEvaluates the potential of a chemical to cause damage to genetic material (DNA). fda.govnih.govnelsonlabs.comwuxiapptec.com
Developmental Toxicity Rat whole embryo culture, Human embryonic stem cell testsAssesses the potential of a substance to interfere with normal embryonic and fetal development. fda.govnih.govtaylorfrancis.com
Neurotoxicity Neuronal cell culture assays, Organotypic slice culturesInvestigates the adverse effects of a substance on the nervous system, including neuronal viability and function. nih.govnih.govanabios.comresearchgate.net
Skin Irritation/Corrosion Reconstructed human epidermis (RhE) modelsUses 3D models of human skin to predict the potential for a chemical to cause skin irritation or corrosion, in line with OECD Test Guidelines. uniube.br

These in vitro methods, often used in a tiered testing strategy, provide valuable information for the hazard identification and risk assessment of pyrrolidinone compounds and other industrial chemicals. uniube.brwikipedia.org

In Vivo Toxicity Studies (e.g., microsomal stability, general organ effects)

Microsomal Stability:

The metabolic stability of a compound in liver microsomes is a key indicator of its persistence in the body. While specific microsomal stability data for this compound is not available, the metabolic pathways of related compounds like N-methyl-2-pyrrolidone (NMP) suggest that N-alkyl-pyrrolidinones are generally subject to metabolism. NMP is rapidly biotransformed, primarily through hydroxylation. inchem.org The major metabolite of NMP is 5-hydroxy-N-methyl-2-pyrrolidone. inchem.org This indicates that the pyrrolidinone ring is susceptible to enzymatic attack, which would suggest that this compound would also undergo metabolic degradation. The rate of metabolism, however, can be influenced by the length of the alkyl chain.

General Organ Effects:

Studies on N-alkyl-pyrrolidinones have revealed some general organ effects. For instance, N-ethyl-2-pyrrolidone (NEP) has been shown to exhibit developmental toxicity in rats at maternally toxic doses. nih.gov In these studies, observed malformations included edema, anal atresia, and cardiovascular defects. nih.gov NMP has been shown to have a low potential for skin irritation and a moderate potential for eye irritation in rabbits. inchem.org

It is important to note that toxicity can vary significantly with the nature of the alkyl substituent. Longer alkyl chains can alter the lipophilicity of the molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Therefore, while data on NMP and NEP provide a starting point, direct studies on this compound are necessary for a definitive assessment of its specific organ effects.

Table 1: Summary of In Vivo Toxicity Data for Related N-Alkyl-Pyrrolidinones

CompoundSpeciesRoute of AdministrationObserved Effects
N-Ethyl-2-pyrrolidone (NEP)RatOralDevelopmental toxicity, including malformations at high doses. nih.gov
N-Methyl-2-pyrrolidone (NMP)RabbitDermal/OcularLow potential for skin irritation, moderate potential for eye irritation. inchem.org

This table is based on data for related compounds and is intended to be illustrative of potential effects for the pyrrolidinone class. Specific data for this compound is not available.

Metabolic Fate Investigations for Pyrrolidinone Derivatives

The metabolic fate of pyrrolidinone derivatives has been investigated for compounds like NMP. These studies provide a model for the likely metabolic pathways of this compound.

The metabolism of NMP in humans and rats is well-documented. inchem.orgnih.gov Following administration, NMP is absorbed and distributed throughout the body. inchem.org The primary route of metabolism is hydroxylation of the pyrrolidinone ring to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP). inchem.orgnih.gov This metabolite is then further oxidized to N-methylsuccinimide (MSI), which can be hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI). nih.gov These polar metabolites are then excreted in the urine. inchem.orgnih.gov A significant portion of an administered dose of NMP is excreted as metabolites within 24 hours. inchem.org

Based on this, it is hypothesized that the metabolic fate of this compound would follow a similar pathway:

Hydroxylation: The initial step would likely be the hydroxylation of the pyrrolidinone ring, primarily at the 5-position, to form 5-hydroxy-N-pentyl-2-pyrrolidone.

Oxidation: The resulting hydroxylated intermediate could then be further oxidized to open the ring structure, forming derivatives of succinimide (B58015), such as N-pentylsuccinimide.

Further Hydroxylation: The succinimide derivative could undergo further hydroxylation.

Excretion: The resulting polar metabolites would be excreted, primarily through the urine.

The length of the N-pentyl chain could influence the rate and extent of metabolism. The increased lipophilicity of this compound compared to NMP might lead to greater storage in adipose tissue and potentially a longer half-life.

Table 2: Major Metabolites of N-Methyl-2-pyrrolidone (NMP) in Humans

MetabolitePercentage of Excreted Dose (Oral)
5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP)44% nih.gov
2-hydroxy-N-methylsuccinimide (2-HMSI)20% nih.gov
N-methylsuccinimide (MSI)0.4% nih.gov
Unchanged NMP0.8% nih.gov

This data for NMP provides a potential model for the types of metabolites that could be expected from this compound.

Risk Assessment Frameworks for N-Heterocyclic Compounds in the Environment

The environmental risk assessment of N-heterocyclic compounds, including pyrrolidinones, follows established frameworks that consider the substance's persistence, bioaccumulation, and toxicity (PBT).

Persistence: The persistence of a chemical in the environment is a key factor in its risk assessment. For NMP, data suggests it is not expected to adsorb significantly to soil or sediment and is readily biodegradable. inchem.org This suggests a low potential for persistence. The longer alkyl chain of this compound might slightly increase its persistence, but the pyrrolidinone ring is expected to be susceptible to biodegradation.

Bioaccumulation: Bioaccumulation potential is often related to a compound's octanol-water partition coefficient (Kow). While specific data for this compound is not available, the complete miscibility of NMP with water suggests a low potential for bioaccumulation. inchem.org

Toxicity: Ecotoxicity data for N-heterocyclic aromatic compounds is an area of active research. nih.gov Studies on some heterocyclic compounds have shown toxic effects on aquatic organisms like algae and daphnids. nih.gov The risk assessment for these compounds often involves determining the Predicted No-Effect Concentration (PNEC) for various environmental compartments and comparing it to the Predicted Environmental Concentration (PEC).

Regulatory frameworks such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) in Europe require a comprehensive assessment of the environmental risks of chemicals. nih.gov This involves the evaluation of physicochemical properties, environmental fate and pathways, and ecotoxicological effects. For NMP, risk management scopes have been developed by various international bodies, considering its potential human health and environmental risks. canada.ca A quantitative risk analysis for NMP has also been conducted using physiologically based pharmacokinetic (PBPK) and benchmark dose modeling to establish occupational exposure limits. nih.gov

The risk assessment for this compound would need to consider its specific physicochemical properties and toxicological profile. In the absence of such data, a precautionary approach would be warranted, using data from structurally similar compounds as a preliminary guide.

Future Research Directions and Translational Perspectives for 1 Pentylpyrrolidin 2 One Research

Innovations in Sustainable and Efficient Synthetic Routes

The industrial production of simple pyrrolidinones, such as 2-pyrrolidone, is well-established, typically involving the reaction of gamma-butyrolactone with ammonia. wikipedia.orgatamanchemicals.com However, the synthesis of N-substituted derivatives often requires additional steps that can generate waste and utilize hazardous reagents. A key future direction for 1-Pentylpyrrolidin-2-one research is the development of green and efficient synthetic methodologies.

Current research into pyrrolidine (B122466) synthesis highlights several promising avenues:

Catalytic Amination: Developing novel catalytic systems, potentially using earth-abundant metals, for the direct amination of gamma-butyrolactone with 1-pentylamine would represent a significant advancement. This approach could reduce the number of synthetic steps and minimize waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved reaction control, enhanced safety, and higher yields compared to traditional batch processing.

Bio-based Feedstocks: Investigating the synthesis of the pyrrolidinone ring or the pentyl side chain from renewable biomass sources is a critical goal for sustainability. This could involve the use of bio-derived amines or lactones as starting materials.

Reductive Amination of Levulinic Acid: Exploring one-pot reductive amination of levulinic acid (a biomass-derived platform chemical) with 1-pentylamine presents a sustainable pathway to N-alkyl-2-pyrrolidones.

Future research in this area will focus on creating synthetic routes that are not only economically viable but also adhere to the principles of green chemistry, reducing the environmental footprint of production.

Discovery of Novel Biological Targets and Therapeutic Applications

The pyrrolidine and pyrrolidinone scaffolds are integral to numerous natural products and pharmaceutical drugs, exhibiting a wide array of biological activities. nih.govmdpi.com Derivatives have been investigated for applications as anticancer, anti-inflammatory, antiviral, and anti-tubercular agents. nih.gov The addition of a pentyl group to the pyrrolidinone core in this compound introduces a lipophilic moiety that could significantly influence its pharmacokinetic and pharmacodynamic properties.

Future research should systematically investigate the therapeutic potential of this compound through:

High-Throughput Screening: Screening the compound against diverse panels of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic activities.

Targeted Synthesis of Analogs: Based on initial screening results, synthesizing a library of related compounds with modifications to the pentyl chain or the pyrrolidinone ring to optimize activity and selectivity.

Antimicrobial and Antifungal Activity: The increased lipophilicity may enhance the ability of this compound to disrupt microbial membranes, warranting investigation into its potential as an antimicrobial or antifungal agent.

Neurological Applications: Given that some pyrrolidone derivatives, like the racetams, have cognitive-enhancing effects, exploring the neurological activity of this compound is a logical step. wikipedia.org

A structured approach combining screening, medicinal chemistry, and biological testing will be crucial to uncover and validate novel therapeutic uses for this compound.

Advancements in Computational Predictive Modeling for Pyrrolidin-2-one Chemistry

Computational chemistry offers powerful tools to accelerate the discovery and development of new molecules by predicting their properties and interactions. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are increasingly applied to pyrrolidine derivatives to understand their biological activity and toxicity. researchgate.netnih.govtandfonline.com

Future computational research focused on this compound and its relatives should aim to:

Develop Predictive QSAR Models: Create robust QSAR models for the pyrrolidinone class to predict biological activity, toxicity, and environmental fate based on molecular structure. These models can help prioritize the synthesis of new derivatives with desired properties. nih.govscispace.com

Simulate Interactions with Biological Targets: Employ molecular docking and MD simulations to predict how this compound binds to specific protein targets, providing insights into its mechanism of action and guiding the design of more potent analogs. researchgate.net

Predict Physicochemical Properties: Use computational methods to accurately predict key properties such as solubility, partitioning behavior, and membrane permeability, which are critical for both pharmaceutical and industrial applications.

Toxicity Prediction: Develop in silico models to predict potential adverse effects, such as reproductive toxicity, which is a known concern for related compounds like NMP. epa.govnih.gov

Integrating these computational approaches will enable a more rational and efficient design of future studies, reducing the reliance on costly and time-consuming experimental work.

Computational Modeling Technique Application in Pyrrolidin-2-one Research Potential Insights for this compound
QSAR (Quantitative Structure-Activity Relationship) Predict biological activity and toxicity based on chemical structure. nih.govGuide the design of new therapeutic agents with improved efficacy and safety profiles.
Molecular Docking Simulate the binding of a molecule to a protein target. researchgate.netIdentify potential biological targets and understand binding mechanisms.
Molecular Dynamics (MD) Simulation Analyze the physical movements of atoms and molecules over time. researchgate.netscispace.comConfirm the stability of ligand-protein complexes and refine binding hypotheses.
ADME/Tox Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. researchgate.nettandfonline.comAssess drug-likeness and potential for adverse effects early in development.

Comprehensive Environmental Impact Assessment of Pyrrolidinone-Based Substances

The widespread industrial use of pyrrolidinones like NMP has led to scrutiny of their environmental and health impacts. rowan.edurevistanefrologia.com NMP is classified as a reproductive toxicant and is listed as a substance of very high concern (SVHC) in Europe. nih.govresearchgate.net The U.S. Environmental Protection Agency (EPA) has also identified risks associated with NMP exposure and is considering risk management actions. epa.govcanada.ca Given these concerns, a thorough environmental impact assessment of this compound is not just a research direction but a necessity before any large-scale application.

A comprehensive assessment should include:

Biodegradability Studies: Determining the rate and extent to which this compound is broken down by microorganisms in soil and water to assess its persistence in the environment.

Ecotoxicity Testing: Evaluating the acute and chronic toxicity of the compound to a range of aquatic and terrestrial organisms (e.g., algae, daphnia, fish) to understand its potential harm to ecosystems. revistanefrologia.com

Bioaccumulation Potential: Investigating the likelihood of the compound accumulating in the tissues of living organisms, which can be predicted in part by its lipophilicity (a property expected to be higher than that of NMP due to the pentyl chain).

This research is vital to ensure that this compound can be used safely and sustainably, avoiding the environmental and regulatory issues that have affected other N-alkylpyrrolidones.

Exploration of Materials Science and Industrial Applications for N-Pentylpyrrolidin-2-one

N-alkylpyrrolidones are valued for their properties as highly polar, aprotic solvents. atamankimya.com They are used extensively in the electronics industry for cleaning and stripping, in polymer manufacturing, and as formulation agents in coatings, inks, and agrochemicals. atamankimya.comatamanchemicals.com The longer alkyl chain of this compound compared to NMP or NEP suggests it will have a lower polarity, higher boiling point, and different solvency characteristics, which could be advantageous in specific applications.

Future research should explore its potential as:

A High-Performance Solvent: Evaluating its effectiveness in dissolving specific polymers, resins, and other materials where traditional pyrrolidinones may be less effective or where a higher boiling point is required.

A Wetting Agent or Surfactant: The amphiphilic nature of the molecule, with its polar lactam head and nonpolar pentyl tail, suggests potential applications as a wetting agent, similar to N-octyl-2-pyrrolidone. atamanchemicals.com

A Plasticizer: Investigating its ability to be incorporated into polymers to increase their flexibility and durability. 2-pyrrolidone is known to be used as a plasticizer for certain acrylics. atamanchemicals.com

An Electrolyte Component: Assessing its suitability for use in electrolyte formulations for batteries and capacitors, where chemical and electrochemical stability are paramount.

Systematic testing of its physical properties and performance in these and other industrial contexts will be key to identifying high-value applications for N-Pentylpyrrolidin-2-one.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1-Pentylpyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of pyrrolidinone derivatives typically involves N-alkylation of pyrrolidin-2-one with pentyl halides under basic conditions. For optimization, reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., NaH or K₂CO₃) should be systematically varied. Monitoring reaction progress via TLC or GC-MS can identify optimal yield and purity conditions .
  • Data Consideration : While direct data for this compound are unavailable, analogous N-methylation reactions (e.g., 1,4-dimethylpyrrolidin-2-one synthesis via ketone reactions) suggest similar optimization strategies .

Q. Which analytical techniques are recommended for structural characterization and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and alkyl chain integration.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and detection of volatile byproducts .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To validate functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
    • Validation : Cross-reference spectral data with structurally similar compounds like 1-Methyl-2-pyrrolidinone (NMP) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential volatility.
  • First Aid : Immediate rinsing with water for skin/eye contact; consult a physician if inhaled or ingested .
    • Precedent : Safety measures align with those for 1-Methyl-2-pyrrolidinone, which mandates isolation from strong oxidizers and acidic substances .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for pyrrolidinone derivatives like this compound?

  • Methodological Answer :

  • Comparative Studies : Perform in vitro assays (e.g., MTT assays) using standardized cell lines to compare toxicity across studies.
  • Meta-Analysis : Systematically review literature (e.g., using PRISMA guidelines) to identify confounding variables (e.g., solvent choice, exposure duration) .
    • Case Study : Discrepancies in 1-Methyl-2-pyrrolidinone toxicity were resolved by controlling for solvent impurities and exposure thresholds .

Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to pH 3–10 buffers at 40–60°C, sampling at intervals (0, 7, 14 days).
  • Analytical Endpoints : Monitor degradation via HPLC-UV and quantify byproducts using LC-MS .
    • Design Consideration : Reference ICH Q1A guidelines for pharmaceutical stability testing, adapting parameters for research chemicals .

Q. How can computational modeling predict the pharmacological activity of this compound, and what validation experiments are required?

  • Methodological Answer :

  • In Silico Approaches : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity with target receptors (e.g., dopamine transporters).
  • Validation : Confirm predictions via in vitro receptor-binding assays or electrophysiological studies .
    • Precedent : Similar approaches validated the activity of pyrrolidinophenones as designer drugs .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the solvation properties of this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Replicate Experiments : Use standardized solvent systems (e.g., water, ethanol, hexane) and measure solubility via gravimetric analysis.
  • Spectroscopic Validation : Compare solvatochromic shifts using UV-Vis spectroscopy .
    • Resolution Framework : Align methodologies with studies on 1-Methyl-2-pyrrolidinone, which exhibits polarity-dependent solvation .

Research Design and Ethical Considerations

Q. What steps ensure ethical compliance when studying pyrrolidinone derivatives in cross-disciplinary research (e.g., neuroscience and toxicology)?

  • Methodological Answer :

  • Institutional Review : Submit protocols to ethics committees for human/animal studies, emphasizing risk mitigation (e.g., exposure limits) .
  • Data Transparency : Publish raw datasets and negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pentylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-Pentylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.